1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13762727
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-3-15-10(14)11(5-4-6-11)9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | GGXGXPOZZYXCEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |
| Canonical SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with a 1-methyl-1H-pyrazol-4-yl group and an ethyl ester carboxylate. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar configuration, while the cyclobutane ring introduces steric strain due to its non-planar geometry. This combination creates a unique three-dimensional structure that influences reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2110762-81-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molar Mass | 208.26 g/mol |
| IUPAC Name | Ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate |
| SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |
Physicochemical Characteristics
Synthesis and Manufacturing
General Synthetic Strategies
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester, a plausible two-step route involves:
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Cyclobutane Formation: Cyclization of a dihalide or diene precursor under photochemical or thermal conditions.
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Esterification and Pyrazole Coupling: Reaction of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst, followed by Suzuki-Miyaura coupling with a methylpyrazole boronic ester .
Optimized Protocol (Hypothetical)
While no published procedure explicitly details this compound’s synthesis, analogous methods for related pyrazole esters suggest the following optimized conditions:
Table 2: Proposed Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclobutanecarboxylic acid, SOCl₂, EtOH | Esterification to ethyl ester |
| 2 | 1-Methyl-4-iodopyrazole, Pd(PPh₃)₄, K₂CO₃, DMF | Cross-coupling to attach pyrazole |
Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography would yield the target compound. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Applications and Biological Relevance
Industrial and Material Science Uses
The compound’s ester group makes it a candidate for:
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Polymer Modification: As a cross-linking agent in resin formulations.
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Agrochemicals: Intermediate in pesticide synthesis, leveraging pyrazole’s heterocyclic stability .
Research Frontiers and Challenges
Unresolved Questions
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Metabolic Stability: How hepatic enzymes (e.g., esterases) process the ethyl ester moiety in vivo.
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Synthetic Scalability: Feasibility of large-scale production given cyclobutane’s strain-sensitive synthesis.
Future Directions
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